1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of fluorophenyl, isobutylthio, and methoxyphenyl groups attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic aromatic substitution reactions.
Attachment of the isobutylthio group: This can be accomplished by reacting the intermediate compound with isobutylthiol under suitable conditions.
Addition of the methoxyphenyl group: This step involves the use of methoxybenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(methylthio)-5-(4-methoxyphenyl)-1H-imidazole: This compound has a methylthio group instead of an isobutylthio group, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-hydroxyphenyl)-1H-imidazole: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTDUASFFUZBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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